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Abstract

This technical guide provides a comprehensive examination of the physicochemical properties,
synthesis, and applications of 2-(2-Fluorophenyl)propan-2-ol. As a fluorinated tertiary alcohol,
this compound serves as a critical building block in medicinal chemistry and organic synthesis.
The strategic placement of the fluorine atom at the ortho position significantly influences the
molecule's conformational preference, electronic properties, and metabolic stability, making a
detailed understanding of its characteristics essential for its effective application. This
document synthesizes experimental data and theoretical principles to offer field-proven insights
for laboratory and development settings.

Molecular Identity and Structural Elucidation
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2-(2-Fluorophenyl)propan-2-ol is an aromatic compound characterized by a propan-2-ol
group attached to a benzene ring substituted with a fluorine atom at the ortho position. This
specific arrangement distinguishes it from its meta and para isomers, primarily through steric
and electronic effects imparted by the proximate fluorine atom.

Table 1: Chemical Identity of 2-(2-Fluorophenyl)propan-2-ol

Identifier Value

IUPAC Name 2-(2-Fluorophenyl)propan-2-ol
CAS Number 320-12-7[1]

Molecular Formula CoH11FO

Molecular Weight 154.18 g/mol

Canonical SMILES CC(C)(C1=CC=CC=C1F)O

Diagram 1: Annotated Chemical Structure

Caption: Structure of 2-(2-Fluorophenyl)propan-2-ol.

Physicochemical and Spectroscopic Data

The physical state, solubility, and spectral fingerprints are fundamental to the identification,
handling, and application of any chemical compound. The ortho-fluorine atom can engage in
intramolecular hydrogen bonding with the hydroxyl proton, potentially influencing properties like
boiling point and IR stretching frequency compared to its isomers.

Table 2: Summary of Physicochemical Properties
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Property

Value | Description

Rationale & Context

Appearance

Colorless to light yellow clear

liquid

Typical for small, relatively
pure organic molecules. The
non-fluorinated analog is a

solid at room temperature.[2]

Boiling Point

95-97 °C (at 10 mmHg)

The boiling point is pressure-
dependent. The para-isomer
boils at 61 °C at 1 mmHg.[3][4]

Density

~1.1 g/cm?3

The density is slightly higher
than water, consistent with
fluorinated organic
compounds. The para-isomer
has a reported density of 1.1
g/cm3.[3][4]

Solubility

Soluble in common organic
solvents (e.g., ethanol,
acetone, chloroform); sparingly

soluble in water.

The non-polar aromatic ring
and alkyl groups dominate,
while the polar alcohol and
fluorine groups provide some
minimal water solubility. The
non-fluorinated analog is also

practically insoluble in water.[2]

[5]

This value, indicating
moderate lipophilicity, is crucial
for predicting pharmacokinetic

properties (e.g., absorption,

Predicted logP 1.7-1.9 S
distribution) in drug
development. The para-isomer
has a predicted XLogP3 of 1.7.
[6]

Predicted pKa ~14.5 The acidity of the hydroxyl

proton is similar to other
tertiary alcohols. The electron-

withdrawing fluorine has a
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minor acid-strengthening
effect. The para-isomer has a
predicted pKa of 14.43.[4][7]

Spectroscopic Analysis:

'H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups
(CHs), a singlet for the hydroxyl proton (OH), and a complex multiplet pattern for the four
aromatic protons due to coupling with each other and with the °F nucleus.

e 13C NMR: Will display distinct signals for the quaternary alcohol carbon, the methyl carbons,
and the six aromatic carbons. The carbons of the fluorophenyl ring will show characteristic
splitting (C-F coupling constants).

e 19F NMR: A single resonance is expected, with its chemical shift providing confirmation of the
fluorine's electronic environment.

« Infrared (IR) Spectroscopy: Key absorptions include a broad O-H stretching band around
3400 cm~1 (characteristic of alcohols), C-H stretching peaks around 2900-3000 cm~1, C=C
stretching for the aromatic ring (~1450-1600 cm™1), and a strong C-F stretching band,
typically in the 1100-1300 cm~1 region.[8]

e Mass Spectrometry (MS): The molecular ion peak (M*) would be observed at m/z 154.
Common fragmentation patterns for tertiary alcohols include the loss of a methyl group ([M-
15]*) to form a stable oxonium ion, and the loss of water ([M-18]%).[9]

Experimental Methodologies

The trustworthiness of physicochemical data relies on robust and validated experimental
protocols. Below are standardized methodologies for key characterizations.

Protocol 1: Determination of Boiling Point under
Reduced Pressure

o Causality: High-boiling liquids can decompose at atmospheric pressure. Reduced pressure
distillation allows for boiling at a lower temperature, preserving the compound's integrity.
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o Methodology:

o Place a 5-10 mL sample of 2-(2-Fluorophenyl)propan-2-ol into a small round-bottom
flask with a boiling chip.

o Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed
with vacuum grease.

o Connect the apparatus to a vacuum pump protected by a cold trap. Insert a thermometer
so the bulb is level with the side arm leading to the condenser.

o Gradually reduce the pressure to the target value (e.g., 10 mmHg) using a vacuum
controller.

o Begin heating the flask gently using a heating mantle.

o Record the temperature at which a steady stream of condensate drips from the
thermometer bulb. This is the boiling point at the recorded pressure.

Diagram 2: Workflow for Boiling Point Determination

© 2026 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1439185/docs?utm_src=pdf-body#physicochemical-properties-of-2-2-fluorophenyl-propan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Apparatus Assembly
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:
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Observation
(Watch for steady distillation)

Data Recording
(Note temperature and pressure)

Click to download full resolution via product page

Caption: A procedural flow for vacuum distillation.

Synthesis Pathway and Chemical Reactivity
Synthesis: The Grignhard Reaction

A standard and reliable method for synthesizing tertiary alcohols like 2-(2-
Fluorophenyl)propan-2-ol is the Grignard reaction. This involves the nucleophilic addition of
an organometallic reagent to a ketone. For this specific target, the reaction between 2-
fluoroacetophenone and methylmagnesium bromide is a common and efficient route.

» Self-Validation: The success of the reaction is validated by monitoring the consumption of the
starting ketone via Thin Layer Chromatography (TLC). The final product is purified by column
chromatography and its identity confirmed by the spectroscopic methods detailed in Section
2.
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Diagram 3: Synthesis via Grignard Reaction

G-Fluoroacetophenona
; Reaction Protonation
[ 1) CHsMgBr in Et20 4>G-(2-FIuorophenyI)propan-Z-o

Click to download full resolution via product page
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Caption: A common synthetic route to the target compound.

Applications in Scientific Research and
Development

The unique structural features of 2-(2-Fluorophenyl)propan-2-ol make it a valuable
intermediate in several high-value chemical industries.

o Pharmaceutical Synthesis: Fluorine substitution is a widely used strategy in drug design to
enhance metabolic stability, improve binding affinity, and modify lipophilicity. This compound
serves as a precursor for more complex active pharmaceutical ingredients (APIs). For
instance, related structures are integral to fungicides and other bioactive molecules.[10][11]

e Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern
agrochemicals. This alcohol can be a starting point for creating novel herbicides and
pesticides with improved efficacy and environmental profiles.[2]

o Organic Synthesis and Material Science: It is employed as a versatile building block for
creating more complex molecules and is explored for developing advanced materials like
polymers with specific thermal or chemical properties.[3][12]

Safety, Handling, and Storage

As with any laboratory chemical, 2-(2-Fluorophenyl)propan-2-ol should be handled with
appropriate care.
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» Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment
(PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

o Toxicity: While specific toxicity data for this isomer is not readily available, related
compounds can cause skin and eye irritation.[6] Always consult the material safety data
sheet (MSDS) from the supplier before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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